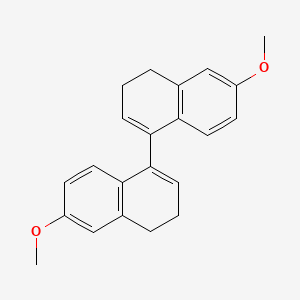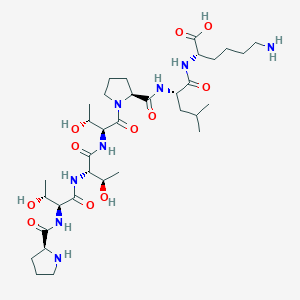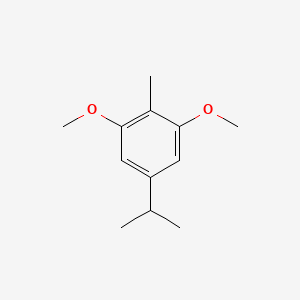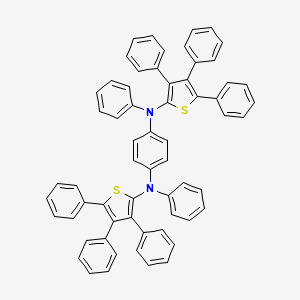
6,6'-Dimethoxy-3,3',4,4'-tetrahydro-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is an organic compound characterized by its unique binaphthalene structure, where two naphthalene units are connected through a single bond. The presence of methoxy groups at the 6 and 6’ positions and the tetrahydro configuration at the 3,3’,4,4’ positions contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that possess methoxy groups at the desired positions.
Coupling Reaction: The two naphthalene units are coupled using a suitable coupling agent, such as a metal catalyst (e.g., palladium or nickel) under specific reaction conditions.
Hydrogenation: The coupled product undergoes hydrogenation to achieve the tetrahydro configuration at the 3,3’,4,4’ positions. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or naphthalene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene involves its interaction with molecular targets through various pathways. The methoxy groups and the binaphthalene structure allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3’,3’,3’-tetramethyl-1,1’-spirobisindane
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is unique due to its specific substitution pattern and tetrahydro configuration. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of methoxy groups enhances its solubility and potential for functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
496924-92-6 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
7-methoxy-4-(6-methoxy-3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H22O2/c1-23-17-9-11-19-15(13-17)5-3-7-21(19)22-8-4-6-16-14-18(24-2)10-12-20(16)22/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
QVXPRFCOGIMOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CCC2)C3=CCCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)

![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)



